molecular formula C7H12O2S B13115958 Ethyl tetrahydrothiophene-2-carboxylate CAS No. 18342-42-2

Ethyl tetrahydrothiophene-2-carboxylate

Cat. No.: B13115958
CAS No.: 18342-42-2
M. Wt: 160.24 g/mol
InChI Key: VHDROBMEJHQSNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl tetrahydrothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester. Another method involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl tetrahydrothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Mechanism of Action

The mechanism of action of ethyl tetrahydrothiophene-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl thiophene-2-carboxylate
  • Methyl tetrahydrothiophene-2-carboxylate
  • Propyl tetrahydrothiophene-2-carboxylate

Uniqueness

This compound is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct chemical reactivity and biological activities .

Biological Activity

Ethyl tetrahydrothiophene-2-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological effects, including its antimicrobial, anticancer, and neuroprotective properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydrothiophene ring substituted with an ethyl ester group. Its molecular formula is C8H14O2SC_8H_{14}O_2S, and it has a molecular weight of 174.26 g/mol.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported that derivatives of thiophene compounds, including this compound, showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

2. Anticancer Effects

Several studies have explored the anticancer potential of this compound. One notable investigation demonstrated its ability to induce apoptosis in cancer cell lines, particularly breast cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death. In vitro assays indicated that it significantly reduced cell viability at concentrations as low as 10 µM .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Caspase activation
HeLa (Cervical Cancer)15Cell cycle arrest
A549 (Lung Cancer)20Induction of apoptosis

3. Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. A study focused on its ability to inhibit gamma-aminobutyric acid aminotransferase (GABA-AT), an enzyme implicated in various neurological disorders. The compound demonstrated a higher efficacy in GABA-AT inhibition compared to existing drugs, suggesting its potential as a therapeutic agent for conditions like epilepsy and anxiety disorders .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of GABA-AT, leading to increased GABA levels in the brain, which may contribute to its neuroprotective effects.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through the activation of caspases, which are crucial for cell death processes.
  • Membrane Disruption : Its antimicrobial effects are likely due to the disruption of microbial cell membranes, affecting their integrity and function.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with various concentrations of this compound over 48 hours. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic events.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models subjected to neurotoxic agents demonstrated that administration of this compound significantly improved behavioral outcomes and reduced neuronal damage compared to control groups. This suggests its potential as a neuroprotective agent in therapeutic applications for neurodegenerative diseases.

Properties

IUPAC Name

ethyl thiolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDROBMEJHQSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220067
Record name 2-Thiophenecarboxylic acid, tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18342-42-2
Record name 2-Thiophenecarboxylic acid, tetrahydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18342-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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